molecular formula C29H30N6O3 B13118479 (R)-3-(6-((4-Hydroxy-1-(3-phenylbutanoyl)piperidin-4-yl)methyl)-2-methyl-7-oxo-6,7-dihydro-2H-pyrazolo[4,3-d]pyrimidin-3-yl)benzonitrile

(R)-3-(6-((4-Hydroxy-1-(3-phenylbutanoyl)piperidin-4-yl)methyl)-2-methyl-7-oxo-6,7-dihydro-2H-pyrazolo[4,3-d]pyrimidin-3-yl)benzonitrile

Cat. No.: B13118479
M. Wt: 510.6 g/mol
InChI Key: SZWJFTRWJXUMIB-HXUWFJFHSA-N
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Description

®-3-(6-((4-Hydroxy-1-(3-phenylbutanoyl)piperidin-4-yl)methyl)-2-methyl-7-oxo-6,7-dihydro-2H-pyrazolo[4,3-d]pyrimidin-3-yl)benzonitrile is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its intricate structure, which includes a piperidine ring, a pyrazolopyrimidine core, and a benzonitrile group. Its unique configuration and functional groups make it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

The synthesis of ®-3-(6-((4-Hydroxy-1-(3-phenylbutanoyl)piperidin-4-yl)methyl)-2-methyl-7-oxo-6,7-dihydro-2H-pyrazolo[4,3-d]pyrimidin-3-yl)benzonitrile involves multiple steps, each requiring specific reaction conditions and reagents. The synthetic route typically begins with the preparation of the piperidine ring, followed by the formation of the pyrazolopyrimidine core. The final step involves the introduction of the benzonitrile group. Industrial production methods may involve optimization of reaction conditions to increase yield and purity, such as controlling temperature, pressure, and the use of catalysts.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The carbonyl groups can be reduced to alcohols.

    Substitution: The benzonitrile group can participate in nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

®-3-(6-((4-Hydroxy-1-(3-phenylbutanoyl)piperidin-4-yl)methyl)-2-methyl-7-oxo-6,7-dihydro-2H-pyrazolo[4,3-d]pyrimidin-3-yl)benzonitrile has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. It may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar compounds to ®-3-(6-((4-Hydroxy-1-(3-phenylbutanoyl)piperidin-4-yl)methyl)-2-methyl-7-oxo-6,7-dihydro-2H-pyrazolo[4,3-d]pyrimidin-3-yl)benzonitrile include other pyrazolopyrimidine derivatives and piperidine-containing molecules These compounds may share similar chemical properties but differ in their specific functional groups and biological activities

Properties

Molecular Formula

C29H30N6O3

Molecular Weight

510.6 g/mol

IUPAC Name

3-[6-[[4-hydroxy-1-[(3R)-3-phenylbutanoyl]piperidin-4-yl]methyl]-2-methyl-7-oxopyrazolo[4,3-d]pyrimidin-3-yl]benzonitrile

InChI

InChI=1S/C29H30N6O3/c1-20(22-8-4-3-5-9-22)15-24(36)34-13-11-29(38,12-14-34)18-35-19-31-25-26(28(35)37)32-33(2)27(25)23-10-6-7-21(16-23)17-30/h3-10,16,19-20,38H,11-15,18H2,1-2H3/t20-/m1/s1

InChI Key

SZWJFTRWJXUMIB-HXUWFJFHSA-N

Isomeric SMILES

C[C@H](CC(=O)N1CCC(CC1)(CN2C=NC3=C(N(N=C3C2=O)C)C4=CC=CC(=C4)C#N)O)C5=CC=CC=C5

Canonical SMILES

CC(CC(=O)N1CCC(CC1)(CN2C=NC3=C(N(N=C3C2=O)C)C4=CC=CC(=C4)C#N)O)C5=CC=CC=C5

Origin of Product

United States

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